2-Methoxy-5-phenyl-1,3,4-thiadiazole
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Overview
Description
2-Methoxy-5-phenyl-1,3,4-thiadiazole is a heterocyclic compound that belongs to the thiadiazole family. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in various fields such as medicinal chemistry, agriculture, and materials science. The unique structure of this compound, which includes a methoxy group and a phenyl ring, contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-5-phenyl-1,3,4-thiadiazole typically involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride. This reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiadiazole ring . The reaction conditions usually require heating and the use of a solvent such as ethanol or acetonitrile.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: 2-Methoxy-5-phenyl-1,3,4-thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy and phenyl groups can participate in electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or amines.
Substitution: Formation of halogenated derivatives or substituted thiadiazoles.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-Methoxy-5-phenyl-1,3,4-thiadiazole involves its interaction with various molecular targets and pathways:
Antibacterial Activity: The compound binds to bacterial DNA, inhibiting replication and transcription processes.
Anticancer Activity: It induces apoptosis in cancer cells by interacting with key enzymes and proteins involved in cell cycle regulation.
Antifungal Activity: Disrupts fungal cell membrane integrity, leading to cell death.
Comparison with Similar Compounds
2-Methoxy-5-phenyl-1,3,4-thiadiazole can be compared with other thiadiazole derivatives such as:
2-Amino-5-phenyl-1,3,4-thiadiazole: Similar structure but with an amino group instead of a methoxy group, leading to different reactivity and biological activity.
5-Methyl-1,3,4-thiadiazole-2-thiol: Contains a thiol group, which imparts distinct chemical properties and applications.
Uniqueness: The presence of the methoxy group in this compound enhances its lipophilicity and ability to interact with biological membranes, making it a unique candidate for drug development and other applications.
Properties
CAS No. |
1925-69-5 |
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Molecular Formula |
C9H8N2OS |
Molecular Weight |
192.24 g/mol |
IUPAC Name |
2-methoxy-5-phenyl-1,3,4-thiadiazole |
InChI |
InChI=1S/C9H8N2OS/c1-12-9-11-10-8(13-9)7-5-3-2-4-6-7/h2-6H,1H3 |
InChI Key |
OAVVUIBFTBNHOH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NN=C(S1)C2=CC=CC=C2 |
Origin of Product |
United States |
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